molecular formula C17H22FNO3S B4726407 ETHYL 1-(2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}ACETYL)PIPERIDINE-4-CARBOXYLATE

ETHYL 1-(2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}ACETYL)PIPERIDINE-4-CARBOXYLATE

Cat. No.: B4726407
M. Wt: 339.4 g/mol
InChI Key: DZRWITJZYHWUJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 1-(2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}ACETYL)PIPERIDINE-4-CARBOXYLATE is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with an ethyl ester group, a fluorophenylmethylthio group, and an acetyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 1-(2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}ACETYL)PIPERIDINE-4-CARBOXYLATE typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the piperidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the fluorophenylmethylthio group: This step involves the nucleophilic substitution reaction where a fluorophenylmethylthio group is introduced onto the piperidine ring.

    Acetylation: The acetyl group is introduced through an acetylation reaction using acetic anhydride or acetyl chloride.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

ETHYL 1-(2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}ACETYL)PIPERIDINE-4-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the fluorophenylmethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups in the acetyl and ester moieties can be reduced to alcohols.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

    Hydrolysis: Acidic or basic conditions can be used for hydrolysis, with reagents such as hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Substituted fluorophenyl derivatives.

    Hydrolysis: Carboxylic acids.

Scientific Research Applications

ETHYL 1-(2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}ACETYL)PIPERIDINE-4-CARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in studies involving enzyme inhibition and receptor binding due to its unique structure.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of ETHYL 1-(2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}ACETYL)PIPERIDINE-4-CARBOXYLATE involves its interaction with specific molecular targets. The fluorophenylmethylthio group can interact with hydrophobic pockets in proteins, while the piperidine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 1-(2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}ACETYL)PIPERIDINE-4-CARBOXYLATE is unique due to the presence of the fluorophenylmethylthio group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications and distinguishes it from other piperidine derivatives.

Properties

IUPAC Name

ethyl 1-[2-[(4-fluorophenyl)methylsulfanyl]acetyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22FNO3S/c1-2-22-17(21)14-7-9-19(10-8-14)16(20)12-23-11-13-3-5-15(18)6-4-13/h3-6,14H,2,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZRWITJZYHWUJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)CSCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 1-(2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}ACETYL)PIPERIDINE-4-CARBOXYLATE
Reactant of Route 2
Reactant of Route 2
ETHYL 1-(2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}ACETYL)PIPERIDINE-4-CARBOXYLATE
Reactant of Route 3
Reactant of Route 3
ETHYL 1-(2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}ACETYL)PIPERIDINE-4-CARBOXYLATE
Reactant of Route 4
Reactant of Route 4
ETHYL 1-(2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}ACETYL)PIPERIDINE-4-CARBOXYLATE
Reactant of Route 5
Reactant of Route 5
ETHYL 1-(2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}ACETYL)PIPERIDINE-4-CARBOXYLATE
Reactant of Route 6
Reactant of Route 6
ETHYL 1-(2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}ACETYL)PIPERIDINE-4-CARBOXYLATE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.